molecular formula C10H10BrN3 B2534763 3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole CAS No. 1219546-16-3

3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole

Cat. No. B2534763
CAS RN: 1219546-16-3
M. Wt: 252.115
InChI Key: VIUXHHYWIJPKBC-UHFFFAOYSA-N
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Description

“3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole” would consist of a triazole ring attached to a phenylethyl group at the 1-position and a bromine atom at the 3-position . The phenylethyl group is a two-carbon chain (ethyl) attached to a phenyl group, which is a six-carbon aromatic ring (benzene).


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in various organic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole” would depend on its specific structure. Factors such as the presence of the bromine atom and the phenylethyl group could influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

Organic Synthesis and Functionalization

Biological Studies and Imaging

Reactions at the benzylic position (video) | Khan Academy

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some triazole derivatives have been studied for their potential biological activities, including antifungal, antibacterial, and anticancer properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information. In general, safe handling practices should be followed when working with chemical substances to minimize risk .

Future Directions

The future directions for research on “3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole” would depend on the findings of initial studies. If the compound shows promising biological activity, further studies could be conducted to optimize its structure, evaluate its mechanism of action, and assess its potential as a therapeutic agent .

properties

IUPAC Name

3-bromo-1-(2-phenylethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUXHHYWIJPKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazole

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